molecular formula C12H15NO5Si B12584608 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 268224-52-8

2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12584608
CAS No.: 268224-52-8
M. Wt: 281.34 g/mol
InChI Key: KOQSWAPWTCKSED-UHFFFAOYSA-N
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Description

2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione is an organosilicon compound that features a phthalimide core with a trimethoxysilyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalimide with chloromethyltrimethoxysilane. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like toluene. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.

    Substitution: Requires nucleophiles such as amines or thiols and is usually performed in organic solvents.

Major Products

    Hydrolysis: Produces silanols and methanol.

    Condensation: Forms siloxane bonds, leading to polymeric structures.

    Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.

Mechanism of Action

The primary mechanism by which 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione exerts its effects is through the hydrolysis and condensation of its trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. These reactions are crucial for its applications in surface modification and polymerization . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of cross-linked networks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its phthalimide core, which imparts additional stability and functionality compared to other organosilicon compounds. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

268224-52-8

Molecular Formula

C12H15NO5Si

Molecular Weight

281.34 g/mol

IUPAC Name

2-(trimethoxysilylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C12H15NO5Si/c1-16-19(17-2,18-3)8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1-3H3

InChI Key

KOQSWAPWTCKSED-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CN1C(=O)C2=CC=CC=C2C1=O)(OC)OC

Origin of Product

United States

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